molecular formula C19H20ClN3O5S B6477083 5-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 2640972-26-3

5-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B6477083
CAS No.: 2640972-26-3
M. Wt: 437.9 g/mol
InChI Key: WHRZIEPMAYHMNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one is a versatile and potent compound with a diverse range of applications in scientific research and industry. This article aims to delve into its synthesis, reactions, applications, and mechanisms of action, and compare it with similar compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one typically involves several key steps:

  • Formation of 3-chloropyridin-4-yl derivative: : The chlorination of a pyridine ring, followed by the formation of an ether linkage with a suitable piperidine derivative.

  • Introduction of the sulfonyl group: : The piperidine derivative is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

  • Cyclization to form the benzoxazole ring: : The final step involves cyclization to form the benzoxazole ring, typically under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound usually involves optimized conditions to maximize yield and purity. This may include the use of catalysts, solvent systems, and temperature control to ensure efficient reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Substitution reactions: : The presence of the sulfonyl and chloropyridine groups makes it reactive to nucleophilic substitution.

  • Oxidation and reduction: : It can be oxidized or reduced under specific conditions to yield various derivatives.

  • Cyclization and rearrangement: : Under certain conditions, it can undergo intramolecular cyclization or rearrangement reactions.

Common Reagents and Conditions

  • Oxidizing agents: : such as potassium permanganate or chromic acid.

  • Reducing agents: : such as sodium borohydride or lithium aluminum hydride.

  • Nucleophiles: : such as ammonia, amines, or thiols for substitution reactions.

Major Products Formed

The reactions typically yield derivatives with altered functional groups, which can be further modified for specific applications in research and industry.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules, contributing to advancements in material science and synthetic methodologies.

Biology

In biological research, it is used to investigate cellular mechanisms due to its interactions with biological macromolecules.

Medicine

Medicinally, it holds potential for drug development, particularly in targeting specific pathways or receptors involved in diseases.

Industry

In industry, it can be utilized in the development of specialty chemicals, agricultural products, and advanced materials.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic or biological effects. The exact mechanism often involves binding to active sites or altering protein function.

Comparison with Similar Compounds

Uniqueness

What sets 5-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one apart is its multifunctional nature, allowing it to participate in a wide range of chemical and biological processes.

Similar Compounds

  • 3-chloropyridin-4-yl derivatives: : Similar in their core structure but may lack the additional functional groups that enhance reactivity.

  • Sulfonyl-containing compounds: : Share the sulfonyl functional group but differ in their other structural elements and thus in their reactivity and applications.

  • Benzoxazole derivatives: : Share the benzoxazole ring but differ in their substituents, affecting their biological and chemical behavior.

Conclusion

This compound is a compound with broad applications in science and industry, boasting unique properties that make it a valuable tool in research and development. Its synthesis, reactivity, and applications highlight its significance in various fields, paving the way for future innovations and discoveries.

Properties

IUPAC Name

5-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O5S/c1-22-16-10-14(2-3-18(16)28-19(22)24)29(25,26)23-8-5-13(6-9-23)12-27-17-4-7-21-11-15(17)20/h2-4,7,10-11,13H,5-6,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRZIEPMAYHMNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCC(CC3)COC4=C(C=NC=C4)Cl)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.